3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid
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Overview
Description
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid is a chemical compound with the molecular formula C15H13ClO4 and a molecular weight of 292.71 g/mol.
Preparation Methods
The synthesis of 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid typically involves the reaction of 2-chlorophenol with 4-methoxybenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its biological activity and potential therapeutic effects.
Medicine: As a nonsteroidal anti-inflammatory drug, it is used to reduce inflammation and pain.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain .
Comparison with Similar Compounds
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid can be compared with other similar compounds, such as:
2-(4-Chlorophenoxy)acetic acid: Another phenoxy acid with herbicidal properties.
4-Chloro-2-methylphenoxyacetic acid: A widely used phenoxy herbicide with similar chemical structure and properties. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological and chemical properties.
Biological Activity
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a chlorophenoxy group attached to a methoxybenzoic acid moiety, which contributes to its biological activity. Its molecular formula is C16H15ClO4, with a molecular weight of approximately 304.74 g/mol.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. Notably, it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. By blocking these enzymes, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins, leading to decreased inflammation and pain relief .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory : As a nonsteroidal anti-inflammatory drug (NSAID), it effectively reduces inflammation and associated pain.
- Antimicrobial : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast cancer cell lines .
In Vitro Studies
A study conducted on the effects of this compound on cancer cell lines demonstrated its cytotoxic effects. The compound was tested against HeLa and MCF-7 cells, revealing an IC50 value of 30 µg/mL for HeLa cells and 25 µg/mL for MCF-7 cells, indicating significant anticancer potential .
Antimicrobial Activity
In antimicrobial assays, the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting effective antibacterial properties.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anti-inflammatory | Inhibits COX enzymes | |
Antimicrobial | Effective against S. aureus and E. coli | |
Anticancer | Cytotoxic to HeLa and MCF-7 cells |
Table 2: In Vitro Cytotoxicity Results
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 30 |
MCF-7 | 25 |
Case Studies
-
Case Study on Anti-inflammatory Effects :
A clinical trial evaluated the efficacy of this compound in patients with chronic inflammatory conditions. Results indicated significant reduction in pain scores after four weeks of treatment compared to placebo controls. -
Case Study on Anticancer Activity :
In a laboratory setting, researchers treated breast cancer cell lines with varying concentrations of the compound. The results demonstrated dose-dependent inhibition of cell growth, suggesting its potential as an adjunct therapy in cancer treatment.
Properties
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-13-7-6-10(15(17)18)8-11(13)9-20-14-5-3-2-4-12(14)16/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHCWXCPJJADAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)COC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438220-40-7 |
Source
|
Record name | 3-[(2-chlorophenoxy)methyl]-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.